N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methyl-3-nitrobenzamide
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Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-4-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C23H23N3O4 and its molecular weight is 405.454. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with an isoquinoline structure, like the one present in this molecule, are often associated with interactions with DNA and proteins due to their planar structure and ability to intercalate .
Mode of Action
The interaction of such compounds with their targets often involves non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces. The nitro group in the benzamide part of the molecule could potentially undergo reduction to form reactive species that can modify cellular components .
Biochemical Pathways
Depending on the specific targets of the compound, various biochemical pathways could be affected. For instance, if the compound interacts with DNA, it could affect DNA replication and transcription processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of such a compound would depend on various factors including its size, polarity, and the presence of functional groups. The furan and isoquinoline moieties could potentially undergo metabolic transformations .
Result of Action
The cellular effects of the compound’s action would depend on its specific targets and mode of action. Potential effects could include changes in gene expression, protein function, and cellular signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-4-methyl-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-16-8-9-18(13-20(16)26(28)29)23(27)24-14-21(22-7-4-12-30-22)25-11-10-17-5-2-3-6-19(17)15-25/h2-9,12-13,21H,10-11,14-15H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUNZCWBRGABSJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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